3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride
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Overview
Description
3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is a bicyclic organic compound with the molecular formula C7H10ClNO. It is characterized by a bicyclic structure containing a nitrogen atom, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride typically involves the reaction of 3-azabicyclo[3.2.0]heptane with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-azabicyclo[3.2.0]heptane-3-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of 3-azabicyclo[3.2.0]heptane.
Amines, Alcohols, and Thiols: Act as nucleophiles in substitution reactions.
Major Products
Amides, Esters, and Thioesters: Formed through substitution reactions.
3-Azabicyclo[3.2.0]heptane-3-carboxylic Acid: Formed through hydrolysis.
Scientific Research Applications
3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of novel drugs and therapeutic agents.
Material Science: In the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the bicyclic structure into target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane-3-carbonyl Chloride: Another bicyclic compound with a similar structure but different ring size.
2-Azabicyclo[3.2.2]nonane-3-carbonyl Chloride: A larger bicyclic compound with different chemical properties.
Uniqueness
3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct reactivity and stability compared to other bicyclic compounds .
Properties
IUPAC Name |
3-azabicyclo[3.2.0]heptane-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXAONDHMFSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CN(C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664514 |
Source
|
Record name | 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623580-00-7 |
Source
|
Record name | 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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